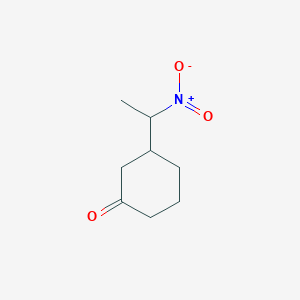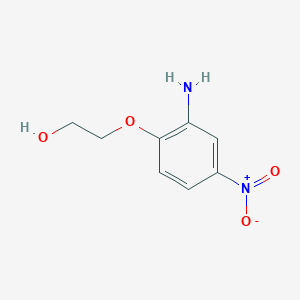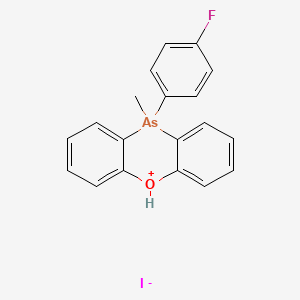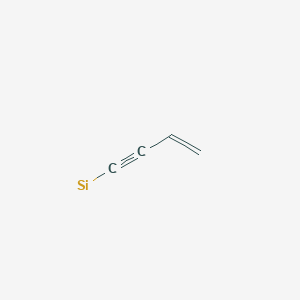![molecular formula C11H16N2O B14606573 Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]- CAS No. 58539-79-0](/img/structure/B14606573.png)
Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to an ethyl and a pyridinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]- typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with N-ethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylacetamide: Similar in structure but with a methyl group instead of an ethyl group.
N-Ethylacetamide: Lacks the pyridinylmethyl group.
N,N-Dimethylacetamide: Contains two methyl groups instead of an ethyl and pyridinylmethyl group.
Uniqueness
Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]- is unique due to the presence of both an ethyl group and a pyridinylmethyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
58539-79-0 |
|---|---|
Fórmula molecular |
C11H16N2O |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
N-ethyl-N-[(2-methylpyridin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C11H16N2O/c1-4-13(10(3)14)8-11-6-5-7-12-9(11)2/h5-7H,4,8H2,1-3H3 |
Clave InChI |
WHPNKVCWKLAKQR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=C(N=CC=C1)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)



![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)







